

# Spectroscopic Profile of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 4-(chlorocarbonyl)benzoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(chlorocarbonyl)benzoate** (CAS No: 7377-26-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a structural-spectroscopic correlation map.

# **Spectroscopic Data Summary**

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Methyl 4-(chlorocarbonyl)benzoate**. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), operated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under the reference number SDBS-DB No. 5869.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.18	d	8.8	2	Ar-H (ortho to - COCI)
8.08	d	8.8	2	Ar-H (ortho to - COOCH <sub>3</sub> )
3.97	S	-	3	-OCH₃

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS)

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.2	-COCI
165.5	-COOCH₃
138.8	Ar-C (ipso to -COCI)
134.4	Ar-C (ipso to -COOCH <sub>3</sub> )
131.0	Ar-CH (ortho to -COCI)
129.8	Ar-CH (ortho to -COOCH₃)
52.8	-OCH₃

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS)

# Table 3: Infrared (IR) Spectroscopic Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Medium	Ar C-H stretch
1775	Strong	C=O stretch (acyl chloride)
1725	Strong	C=O stretch (ester)
1600, 1450	Medium-Weak	Ar C=C stretch
1280	Strong	C-O stretch (ester)
860	Strong	C-Cl stretch

Sample Preparation: KBr pellet

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of NMR and IR spectroscopic data for aromatic esters and acyl chlorides like **Methyl 4-** (chlorocarbonyl)benzoate.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard
- Methyl 4-(chlorocarbonyl)benzoate sample
- Pipettes and vials



### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 4-** (chlorocarbonyl)benzoate in about 0.6-0.7 mL of CDCl<sub>3</sub> containing 0.03% (v/v) TMS in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
  - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
  - Use a standard pulse sequence (e.g., 30° or 90° pulse).
  - Set the number of scans (typically 8-16 for good signal-to-noise).
  - Acquire the free induction decay (FID).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
  - A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.



- Acquire the FID.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the spectrum.
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the peak multiplicities and coupling constants.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) spectrometer
- Potassium bromide (KBr) powder (spectroscopic grade)
- · Agate mortar and pestle
- Pellet press
- Methyl 4-(chlorocarbonyl)benzoate sample

#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly dry the KBr powder in an oven to remove any moisture.
  - In an agate mortar, grind a small amount (1-2 mg) of the Methyl 4 (chlorocarbonyl)benzoate sample with approximately 100-200 mg of dry KBr powder.

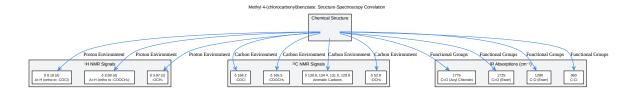


- Grind the mixture until a fine, homogeneous powder is obtained.
- Pellet Formation:
  - Transfer a portion of the powdered mixture into the pellet press die.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- · Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- · Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

# **Structure-Spectroscopy Correlation**

The following diagram illustrates the logical relationship between the chemical structure of **Methyl 4-(chlorocarbonyl)benzoate** and its key spectroscopic signals.





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### Structure-Spectroscopy Correlation Diagram

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047956#spectroscopic-data-nmr-ir-of-methyl-4chlorocarbonyl-benzoate]

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